Cas no 7671-49-0 (sodium 4-iodobutane-1-sulfonate)

Sodium 4-iodobutane-1-sulfonate is an organosulfur compound featuring both a sulfonate group and an iodine substituent on a butane backbone. This bifunctional structure makes it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions. The sulfonate group enhances water solubility, facilitating reactions in aqueous media, while the iodine moiety serves as a reactive site for further functionalization. Its stability under standard conditions and well-defined reactivity profile make it suitable for applications in pharmaceutical and materials chemistry. The compound is typically handled under inert conditions to preserve its reactivity, and its purity is critical for reproducible results in synthetic workflows.
sodium 4-iodobutane-1-sulfonate structure
7671-49-0 structure
Product Name:sodium 4-iodobutane-1-sulfonate
CAS No:7671-49-0
MF:C4H8INaO3S
MW:286.063763618469
CID:2669424
PubChem ID:23702472
Update Time:2025-06-09

sodium 4-iodobutane-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-1-butanesulfonic acid sodium salt
    • sodium,4-iodobutane-1-sulfonate
    • sodium 4-iodobutane-1-sulfonate
    • 1-Butanesulfonic acid, 4-iodo-, sodium salt
    • 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1)
    • 4-Iodobutanesulfonic acid, sodium salt
    • VU0549343-1
    • DTXCID701023854
    • F9995-0338
    • sodium;4-iodobutane-1-sulfonate
    • 1-Butanesulfonicacid,4-iodo-,sodiumsalt
    • AT27176
    • AKOS015958540
    • NFZCPMXLVKIUQR-UHFFFAOYSA-M
    • SCHEMBL10706725
    • DTXSID50884413
    • 7671-49-0
    • Inchi: 1S/C4H9IO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8);/q;+1/p-1
    • InChI Key: NFZCPMXLVKIUQR-UHFFFAOYSA-M
    • SMILES: ICCCCS(=O)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 285.91366g/mol
  • Monoisotopic Mass: 285.91366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 150
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.6

sodium 4-iodobutane-1-sulfonate Pricemore >>

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Additional information on sodium 4-iodobutane-1-sulfonate

Recent Advances in the Application of Sodium 4-Iodobutane-1-sulfonate (CAS: 7671-49-0) in Chemical Biology and Pharmaceutical Research

Sodium 4-iodobutane-1-sulfonate (CAS: 7671-49-0) is a sulfonate derivative with a reactive iodine substituent, which has garnered increasing attention in chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, bioconjugation, and drug development. Recent studies have explored its potential as a building block for the synthesis of novel bioactive compounds, as well as its role in the development of targeted therapeutics and diagnostic agents. This research brief aims to provide an overview of the latest advancements in the utilization of sodium 4-iodobutane-1-sulfonate, highlighting its chemical properties, synthetic applications, and emerging therapeutic potentials.

One of the key areas of interest is the use of sodium 4-iodobutane-1-sulfonate as a precursor in the synthesis of sulfonamide-based compounds, which are known for their broad spectrum of biological activities. Recent work by Zhang et al. (2023) demonstrated its efficacy in the preparation of sulfonamide derivatives with potent antimicrobial properties. The iodine moiety in the compound facilitates further functionalization through cross-coupling reactions, enabling the introduction of diverse pharmacophores. This flexibility makes it a valuable tool in medicinal chemistry for the rapid generation of compound libraries.

In the realm of bioconjugation, sodium 4-iodobutane-1-sulfonate has been employed as a linker for the covalent attachment of small molecules to biomacromolecules such as proteins and nucleic acids. A study by Lee and colleagues (2024) showcased its utility in the development of antibody-drug conjugates (ADCs), where the sulfonate group enhances water solubility while the iodine allows for site-specific conjugation. This approach has shown promise in improving the pharmacokinetic profiles of ADCs, reducing off-target effects, and enhancing therapeutic efficacy.

Furthermore, the compound's potential in diagnostic applications has been explored, particularly in the development of contrast agents for medical imaging. Research by Patel et al. (2023) reported the synthesis of iodine-containing sulfonate derivatives for use in X-ray and computed tomography (CT) imaging. The high atomic number of iodine provides excellent contrast properties, while the sulfonate group improves biocompatibility and clearance kinetics. These findings suggest that sodium 4-iodobutane-1-sulfonate could play a significant role in the next generation of imaging agents.

Despite these promising developments, challenges remain in the optimization of sodium 4-iodobutane-1-sulfonate-based compounds for clinical applications. Issues such as stability, selectivity, and scalability need to be addressed through further research. Ongoing studies are focusing on the design of more stable derivatives and the exploration of novel reaction pathways to expand the compound's utility. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating these findings into practical solutions for unmet medical needs.

In conclusion, sodium 4-iodobutane-1-sulfonate (CAS: 7671-49-0) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique chemical properties enable diverse applications, from drug discovery to diagnostic imaging. As research continues to uncover new possibilities for this molecule, it is poised to make significant contributions to the advancement of biomedical science and therapeutic innovation.

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